molecular formula C14H9Cl3N2O2 B3866322 [(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate

Cat. No.: B3866322
M. Wt: 343.6 g/mol
InChI Key: LCDABNZSERROHY-LSCVHKIXSA-N
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Description

[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a dichlorophenyl group

Preparation Methods

The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate can be compared with other similar compounds, such as dichloroanilines. Dichloroanilines are characterized by their aniline ring substituted with two chlorine atoms. The unique structure of this compound, with its additional chlorophenyl group, distinguishes it from other dichloroanilines and contributes to its unique properties and applications .

Properties

IUPAC Name

[(Z)-(2-chlorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2/c15-11-4-2-1-3-9(11)8-18-21-14(20)19-10-5-6-12(16)13(17)7-10/h1-8H,(H,19,20)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDABNZSERROHY-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\OC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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